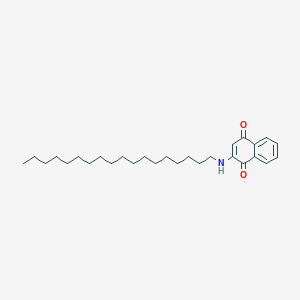

2-Octadecylamino-1,4-naphthoquinone

Description

Properties

CAS No. |

38528-35-7 |

|---|---|

Molecular Formula |

C28H43NO2 |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

2-(octadecylamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C28H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-29-26-23-27(30)24-20-17-18-21-25(24)28(26)31/h17-18,20-21,23,29H,2-16,19,22H2,1H3 |

InChI Key |

ZWRYMFSTJOTECJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC(=O)C2=CC=CC=C2C1=O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 Octadecylamino 1,4 Naphthoquinone and Analogues

Established Synthetic Routes to 2-Amino-1,4-naphthoquinone Derivatives

The generation of 2-amino-1,4-naphthoquinone derivatives is primarily achieved through nucleophilic substitution reactions and increasingly, through streamlined one-pot synthesis methodologies. These approaches offer versatile and efficient means to introduce the key amino functionality onto the naphthoquinone framework.

Nucleophilic Substitution Reactions on 2,3-Dihalo-1,4-naphthoquinones with Amines

A well-established method for the synthesis of 2-amino-1,4-naphthoquinone derivatives involves the nucleophilic substitution of a halogen on a 2,3-dihalo-1,4-naphthoquinone precursor with an appropriate amine. rsc.orgresearchgate.netnih.gov The reactivity of the carbon-halogen bond allows for the displacement of the halide ion by the nucleophilic amine, leading to the formation of the desired 2-amino-substituted product.

For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with various primary and secondary amines in the presence of a base like triethylamine (B128534) or sodium carbonate yields the corresponding 2-amino-3-chloro-1,4-naphthoquinone derivatives. researchgate.netresearchgate.net This reaction is often carried out in solvents such as ethanol (B145695) or chloroform. researchgate.net The presence of two halogen atoms on the naphthoquinone ring allows for sequential substitution, enabling the synthesis of disubstituted derivatives if desired. However, the reaction of amines with alkyl halides can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the newly formed amine can also act as a nucleophile. youtube.comlibretexts.orgyoutube.com

The general scheme for this reaction can be depicted as follows:

2,3-dichloro-1,4-naphthoquinone + R-NH₂ → 2-amino-3-chloro-1,4-naphthoquinone + HCl

This method has been successfully employed to synthesize a wide array of 2-amino-1,4-naphthoquinone analogues by varying the amine component. The use of amino acids in this reaction, for example, has led to the development of naphthoquinone amino acid derivatives with interesting biological profiles. nih.gov

One-Pot Synthesis Protocols for 2-Amino-1,4-naphthoquinone Analogues

In recent years, one-pot synthesis protocols have gained prominence for their efficiency, reduced reaction times, and often milder reaction conditions. rsc.orgresearchgate.net These methods combine multiple reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates.

One such protocol involves the use of a Lewis acid catalyst, such as bismuth(III) chloride (BiCl₃), to facilitate the reaction between 1,4-naphthoquinone (B94277) and an amine. rsc.orgneist.res.in This method offers a broad substrate scope and good to excellent yields under sustainable reaction conditions. rsc.org Another innovative one-pot approach utilizes the in-situ reduction of nitro compounds to their corresponding amines, which then undergo a 1,4-nucleophilic addition to 1,4-naphthoquinone. researchgate.net This zinc-mediated reaction proceeds in water, highlighting its green chemistry credentials. researchgate.net

A notable one-pot synthesis for 2-phenylamino-1,4-naphthoquinone derivatives involves stirring 1,4-naphthoquinone with substituted anilines in methanol. scielo.br In this reaction, the 1,4-naphthoquinone acts as both a substrate and an oxidizing agent. scielo.br The proposed mechanism involves the conjugate addition of the amine to the naphthoquinone, followed by deprotonation and subsequent oxidation. scielo.br

These one-pot methods provide a more direct and atom-economical route to 2-amino-1,4-naphthoquinone analogues compared to traditional multi-step syntheses.

Derivatization Strategies for Enhancing Biological Activity

The 2-amino-1,4-naphthoquinone scaffold serves as a versatile platform for further chemical modification to enhance biological activity. rsc.orgresearchgate.netresearchgate.netrsc.orgnih.govresearchgate.net By introducing various functional groups and molecular fragments, researchers can modulate the physicochemical properties and biological targets of these compounds.

Introduction of Alkyl and Aromatic Amino Groups

The nature of the amino substituent at the C-2 position of the 1,4-naphthoquinone ring plays a crucial role in determining the biological activity of the resulting derivative. The introduction of a diverse range of alkyl and aromatic amino groups has been a key strategy in the development of novel bioactive compounds. rsc.orgnih.gov

The synthesis of these derivatives is often achieved through the direct reaction of 1,4-naphthoquinone or its halo-derivatives with the corresponding primary or secondary amines. rsc.orgresearchgate.net For example, reacting 2-methoxy-1,4-naphthoquinones with secondary amines has been shown to produce 2-dialkylamino-1,4-naphthoquinone derivatives in good yields. researchgate.net Similarly, various aromatic amines can be introduced to generate 2-arylamino-1,4-naphthoquinone derivatives. researchgate.net The electronic properties of the substituents on the aromatic ring of the amino group can significantly influence the compound's activity. scielo.br

| Amine Type | Example Substituent | Synthetic Method | Reference |

|---|---|---|---|

| Alkylamino | Octadecylamino | Nucleophilic substitution on 2,3-dihalo-1,4-naphthoquinone | researchgate.net |

| Dialkylamino | Dimethylamino | Reaction of 2-methoxy-1,4-naphthoquinone (B1202248) with a secondary amine | researchgate.net |

| Arylamino | Phenylamino (B1219803) | One-pot reaction of 1,4-naphthoquinone with aniline | scielo.br |

| Substituted Arylamino | 4-Nitrophenylamino | Michael addition of nitrated anilines to naphthoquinone | mdpi.comresearchgate.net |

Incorporation of Amide and Thioether Moieties

To further diversify the chemical space of 2-amino-1,4-naphthoquinone derivatives, the incorporation of amide and thioether functionalities has been explored. rsc.orgnih.govnih.gov These modifications can alter the polarity, solubility, and hydrogen bonding capabilities of the parent molecule, potentially leading to improved pharmacological properties. nih.gov

The synthesis of amidonaphthoquinones from the corresponding aminonaphthoquinones can be challenging due to the reduced reactivity of the vinylogous amide nitrogen. nih.gov However, a one-pot method involving the reduction of the quinone, followed by coupling with an acid chloride and subsequent atmospheric re-oxidation, has been developed to overcome this hurdle. nih.gov

Thioether moieties can be introduced by reacting 2,3-dichloro-1,4-naphthoquinone with nucleophiles containing both nitrogen and sulfur atoms. researchgate.net This allows for the formation of N,S-substituted naphthoquinone derivatives. researchgate.net

| Moiety | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| Amide | One-pot reduction, coupling, and oxidation | 2-amino-1,4-naphthoquinone, H₂, Pd/C, Acid chloride, NaHCO₃ | nih.gov |

| Thioether | Nucleophilic substitution with N,S-nucleophiles | 2,3-dichloro-1,4-naphthoquinone, N,S-nucleophile (e.g., 2-aminothiophenol) | researchgate.net |

Conjugation with Heterocyclic Systems (e.g., triazoles, thiazoles, indoles, pyran, pyrazole)

Triazoles: Amino-1,4-naphthoquinone-appended triazoles have been synthesized via a sequential three-component reaction of N-propargylaminonaphthoquinones, alkyl bromides, and sodium azide. nih.govresearchgate.net

Thiazoles: Novel thiopyrano[2,3-d]thiazole derivatives have been synthesized using 1,4-naphthoquinone as a dienophile in hetero-Diels–Alder reactions. nih.gov

Indoles: Indolylquinones have been prepared through the reaction of 2,3-dichloro-1,4-naphthoquinone with indole (B1671886) derivatives. researchgate.net

Pyran: The synthesis of pyran-containing naphthoquinone derivatives has been reported, often through multi-component reactions.

Pyrazoles: Fused pyrazole (B372694) derivatives have been obtained from the reaction of 1,4-quinones with in-situ generated nitrile imines via a [3+2]-cycloaddition. beilstein-journals.org

These synthetic strategies have led to a diverse library of 2-amino-1,4-naphthoquinone-heterocycle hybrids with promising therapeutic potential.

Structural Modifications at C-2, C-3, C-5, and C-8 Positions of the Naphthoquinone Core

The 1,4-naphthoquinone scaffold, the foundational structure of 2-octadecylamino-1,4-naphthoquinone, offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues. The electronic properties of the quinone ring and the aromatic benzene (B151609) ring dictate the reactivity at different positions. Specifically, the C-2 and C-3 positions on the quinoid ring and the C-5 and C-8 positions on the benzene ring are primary targets for structural alterations to modulate the molecule's physicochemical and biological properties. mdpi.comjst.go.jp

The quinone ring's conjugated system of double bonds and carbonyl groups makes it susceptible to nucleophilic additions and substitutions, particularly at the C-2 and C-3 positions. jst.go.jp Conversely, modifications at the C-5 and C-8 positions of the fused benzene ring are also explored, often leading to significant changes in the molecule's electronic and steric characteristics. jst.go.jp

Modifications at the C-2 and C-3 Positions

The C-2 and C-3 positions of the 1,4-naphthoquinone core are the most frequently modified sites. The introduction of an amino group, such as the octadecylamino chain, at the C-2 position is a common strategy. This is typically achieved through reactions like Michael addition or nucleophilic substitution on a 1,4-naphthoquinone precursor. mdpi.comscielo.br

Further modifications can be made to this core structure. One common synthetic route involves starting with a pre-functionalized naphthoquinone. For instance, 2,3-dichloro-1,4-naphthoquinone is a versatile precursor for introducing different substituents at both the C-2 and C-3 positions through sequential nucleophilic substitution reactions. mdpi.com This allows for the creation of compounds with diverse functionalities, such as 3-chloro-2-((hydroxyphenyl)amino)-1,4-naphthoquinones. mdpi.com

Another approach involves the reaction of 2-acylnaphthohydroquinones with various arylamines under oxidative conditions. nih.gov This method can yield complex 2-acyl-3-aminophenyl-1,4-naphthoquinone derivatives, demonstrating simultaneous functionalization at both C-2 (acyl group) and C-3 (aminophenyl group). nih.gov The reactivity and the final product structure can be influenced by the choice of solvent and the specific arylamine used. nih.gov

The introduction of different side chains is also a key modification strategy. For example, in studies involving 2-methyl-1,4-naphthoquinone (a Vitamin K analogue), derivatives with varying alkyl chain lengths at the C-3 position have been synthesized to explore structure-activity relationships. nih.gov

Table 1: Examples of Synthetic Modifications at C-2 and C-3 Positions of the Naphthoquinone Core

| Starting Material | Reagent(s) / Conditions | Position(s) Modified | Resulting Derivative Type | Reference(s) |

|---|---|---|---|---|

| 1,4-Naphthoquinone | p-Substituted anilines, Methanol, Reflux | C-2 | 2-(Phenylamino)-1,4-naphthoquinones | scielo.br |

| 2,3-Dichloro-1,4-naphthoquinone | Aminophenols | C-2, C-3 | 3-Chloro-2-(hydroxyphenyl)amino-1,4-naphthoquinones | mdpi.com |

| 2-Acylnaphthohydroquinone | Arylamines, Silver (I) oxide | C-2, C-3 | 2-Acyl-3-aminophenyl-1,4-naphthoquinones | nih.gov |

| 2-Methyl-1,4-naphthoquinone | Synthesis of varying length side chains | C-3 | 2-Methyl-1,4-naphthoquinone derivatives with different C-3 side chains | nih.gov |

| 2-Methoxy-1,4-naphthoquinone | Secondary amines | C-2 | 2-Dialkylamino-1,4-naphthoquinone derivatives | researchgate.net |

Modifications at the C-5 and C-8 Positions

Modifications at the C-5 and C-8 positions, located on the benzene portion of the naphthoquinone core, are also synthetically important. These positions are part of the aromatic ring and are less susceptible to the nucleophilic additions common at C-2 and C-3. However, introducing substituents at these sites can significantly alter the electronic properties of the entire molecule. jst.go.jp

A primary example of substitution at these positions is found in naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). jst.go.jp The presence of hydroxyl groups at C-5 and C-8 positions introduces the possibility of tautomeric forms, which can influence the compound's reactivity and interactions with other molecules. jst.go.jp These hydroxyl groups can also serve as handles for further chemical modifications, such as etherification or esterification, to create a new series of analogues. While direct substitution onto a pre-formed 2-amino-1,4-naphthoquinone at these positions is challenging, the synthesis can start from an already substituted benzene derivative which is then used to construct the quinone ring.

Table 2: Examples of Structural Motifs with Modifications at C-5 and C-8 Positions

| Core Structure | Position(s) Modified | Substituent | Example Compound | Reference(s) |

|---|---|---|---|---|

| 1,4-Naphthoquinone | C-5, C-8 | Hydroxyl (-OH) | Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) | jst.go.jp |

| 1,4-Naphthoquinone | C-5 | Hydroxyl (-OH) | Juglone (B1673114) (5-Hydroxy-1,4-naphthoquinone) | nih.gov |

Investigational Biological Activities of 2 Octadecylamino 1,4 Naphthoquinone Analogues

Anticancer Potential and Cellular Responses

Naphthoquinone derivatives are recognized for their anticancer effects, which are exerted through various mechanisms. nih.govmdpi.com These mechanisms often involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cancer cell death. mdpi.comnih.gov The cytotoxicity of 1,4-naphthoquinones is linked to their ability to accept electrons, which facilitates the production of ROS and can lead to DNA damage and apoptosis in cancer cells. nih.gov

In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

A number of studies have demonstrated the cytotoxic and antiproliferative effects of 2-amino-1,4-naphthoquinone analogues in various cancer cell lines.

One study synthesized a series of 1,4-naphthoquinone (B94277) derivatives with two amino substituents and tested their inhibitory activities against four cancer cell lines: HepG2, A549, K562, and PC-3. nih.gov Compound 5i from this series showed significant cytotoxicity in the A549 lung cancer cell line, with an IC50 value of 6.15 μM. nih.govmdpi.comnih.gov Further evaluation of this series revealed that most of the synthesized compounds had IC50 values below 20 µM against A549 cells, with several compounds exhibiting IC50 values below 10 µM, indicating notable anti-tumor capabilities. nih.gov

Another study investigated the anticancer activity of two novel 1,4-naphthoquinone derivatives, 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) , in AGS human gastric cancer cells. nih.govresearchgate.net Both BQ and OQ significantly inhibited the viability of AGS cells without showing significant cytotoxic effects on normal cell lines. researchgate.net

The antiproliferative properties of a class of 2-arylamino-3-acyl-1,4-naphthoquinones were evaluated against a variety of cancer cell lines, including DU-145 (prostate), MCF-7 (breast), and T24 (bladder). mdpi.com Compounds 4 and 11 from this series displayed the highest antiproliferative activity against all three cell lines. mdpi.com

Furthermore, the dimerization of amino alcohol-substituted naphthoquinone compounds has been explored. These dimers were tested for their anticancer activities against Acute Myeloid Leukemia cell lines, MOLM-14 and MV4-11, with several compounds showing remarkable anticancer activity and pronounced cytotoxic effects. mdpi.com

The cytotoxicity of platinum(II) complexes containing α- and β-naphthyl groups was investigated against a panel of cancer cell lines, including MDA-MB-231 and MCF-7 (breast), A549 (lung), and PC3 (prostate). nih.gov One of the complexes demonstrated a more pronounced cytotoxic effect on the MDA-MB-231 cell line compared to the reference drug cisplatin (B142131). nih.gov

Interactive Table: In Vitro Cytotoxicity of 2-Octadecylamino-1,4-naphthoquinone Analogues and Related Compounds

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5i | A549 (Lung) | 6.15 | nih.govmdpi.comnih.gov |

| Compounds 5a, 5b, 5i, 5l, 5m, 5p, 5t | A549 (Lung) | < 10 | nih.gov |

| BQ (2-(butane-1-sulfinyl)-1,4-naphthoquinone) | AGS (Gastric) | Not specified | nih.govresearchgate.net |

| OQ (2-(octane-1-sulfinyl)-1,4-naphthoquinone) | AGS (Gastric) | Not specified | nih.govresearchgate.net |

| Compound 4 (2-phenylamino-3-acyl-1,4-naphthoquinone analogue) | DU-145 (Prostate), MCF-7 (Breast), T24 (Bladder) | Not specified | mdpi.com |

| Compound 11 (2-phenylamino-3-acyl-1,4-naphthoquinone analogue) | DU-145 (Prostate), MCF-7 (Breast), T24 (Bladder) | Not specified | mdpi.com |

| Platinum(II) complex with β-naphthyl group | MDA-MB-231 (Breast) | 8.1 ± 1.1 | nih.gov |

Mechanistic Aspects of Cancer Cell Death Induction

The anticancer activity of 2-amino-1,4-naphthoquinone analogues is often attributed to their ability to induce regulated cell death in cancer cells through mechanisms such as autophagy and apoptosis. unav.eduunav.edu

Autophagy is a cellular process involving the degradation of cellular components, and its induction can be a strategy for cancer treatment. nih.gov Research has shown that some 1,4-naphthoquinone derivatives can induce autophagy in cancer cells. nih.govbohrium.com For instance, compound 5i , a two-amino-substituted 1,4-naphthoquinone derivative, was found to induce autophagy in A549 lung cancer cells. nih.govmdpi.com The study suggested that this induction of autophagy might be a key mechanism behind its inhibitory activity on the growth of these cells. nih.gov This was supported by the observation of the regulation of LC3 proteins, which are associated with autophagy. nih.gov The proposed mechanism involves the promotion of EGFR recycling and signal transduction. mdpi.com

Apoptosis, or programmed cell death, is another critical mechanism through which anticancer agents exert their effects. Several 2-amino-1,4-naphthoquinone analogues have been shown to induce apoptosis in cancer cells.

The compounds BQ and OQ were found to induce apoptosis in AGS gastric cancer cells. nih.gov Their mechanism of action involves the regulation of the mitochondrial pathway and is mediated by reactive oxygen species (ROS). nih.gov These compounds were observed to significantly increase the levels of ROS in AGS cells. nih.gov The induction of apoptosis by BQ and OQ was associated with the upregulation of p38 and JNK protein expression and the downregulation of ERK and STAT3 levels. nih.gov

Similarly, other naphthoquinone derivatives have been reported to stimulate apoptosis through ROS-dependent mechanisms in various cancer cell types. nih.gov The cytotoxicity of these compounds is often linked to their capacity to generate ROS, leading to DNA damage and ultimately, apoptosis. nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, 2-amino-1,4-naphthoquinone derivatives have demonstrated significant potential as antimicrobial agents. scielo.brresearchgate.netnih.gov The presence of an amino group in the naphthoquinone structure is often associated with enhanced bioactivity compared to other derivatives. scielo.br

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

A series of 2-amino-1,4-naphthoquinone derivatives were synthesized and evaluated for their antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. scielo.brresearchgate.net The tested Gram-positive strains included Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, and Bacillus cereus. scielo.brresearchgate.net The Gram-negative bacteria tested were Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. scielo.brresearchgate.net

In one study, a synthetic naphthoquinone, NQA , was found to be the most active against two Gram-positive bacteria, S. aureus and B. cereus, with a minimum inhibitory concentration (MIC) of 31.2 µg/mL in both cases. scielo.br Another compound, NQF , was the most active derivative against the Gram-negative bacterium K. pneumoniae (β-lactamase positive), also with a MIC of 31.2 µg/mL. scielo.brresearchgate.net The compounds NQA and NQC also showed good antibacterial activity against most of the tested strains, with the exception of K. pneumoniae. scielo.br

Another study synthesized a new class of naphthoquinone hybrids and evaluated their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), among others. nih.gov Many of the synthesized compounds showed moderate to good activity against these two bacteria but were less effective against Listeria monocytogenes, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.gov The introduction of a substituted amide moiety was found to significantly enhance the antibacterial activity. nih.gov

Interactive Table: Antibacterial Activity of 2-Amino-1,4-naphthoquinone Analogues

| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| NQA | Staphylococcus aureus | Positive | 31.2 | scielo.br |

| NQA | Bacillus cereus | Positive | 31.2 | scielo.br |

| NQF | Klebsiella pneumoniae (+β-lactamase) | Negative | 31.2 | scielo.brresearchgate.net |

| NQC | Bacillus subtilis | Positive | 62.5 | scielo.br |

| NQC | Enterococcus faecalis | Positive | 62.5 | scielo.br |

| NQF | Bacillus subtilis | Positive | 62.5 | scielo.br |

| NQF | Enterococcus faecalis | Positive | 62.5 | scielo.br |

| Various Analogues (5e, 5f, 5i, 5k, 5q) | Staphylococcus aureus | Positive | 31.25 - 62.5 | nih.gov |

| Various Analogues (5a, 5f, 5o, 5s, 5u) | Escherichia coli | Negative | 31.25 - 62.5 | nih.gov |

Antifungal Activity

Naphthoquinone derivatives have demonstrated significant potential as antifungal agents, with numerous studies evaluating their efficacy against a range of pathogenic fungi, including various Candida species.

Research into 2-amino-1,4-naphthoquinone derivatives has revealed their promising antifungal properties. researchgate.net For instance, a series of 1,4-naphthoquinone Mannich adducts displayed fungistatic activity against Candida glabrata. scielo.br Specifically, compounds with alkyl or arylthio substituents at the 2-position have been tested against various pathogenic fungi, including Candida albicans, showing notable antifungal activity. scielo.br

In a study evaluating different 1,4-naphthoquinone derivatives, 2-methoxynaphthalene-1,4-dione (2-MNQ) and 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ) exhibited considerable antifungal properties, particularly against Candida species and dermatophytes. nih.govresearchgate.net 2,3-DBNQ, in particular, showed potent activity with Minimum Inhibitory Concentrations (MICs) ranging from <1.56 to 6.25 μg/mL against Candida species. nih.gov Further investigation revealed that 2,3-DBNQ has a fungicidal effect on several Candida strains, including Candida krusei, Candida tropicalis, and Candida parapsilosis. nih.gov The mechanism of action for 2,3-DBNQ is thought to involve the disruption of fungal membrane permeability. researchgate.net

Another study highlighted that 2-acyl-1,4-benzohydroquinone derivatives showed greater antifungal activity than their 2-acyl-1,4-naphthohydroquinone counterparts. mdpi.com However, within the naphthoquinone series, derivatives have still shown noteworthy effects. For example, 2-chloro-3-((4-hydroxyphenyl)amino)naphthalene-1,4-dione presented a MIC of 1.56 μg/mL against C. albicans. nih.gov

The antifungal potential of these compounds is often compared to standard antifungal agents. For example, one study found that a specific amino-1,4-naphthoquinone derivative had better activity against C. albicans than miconazole. scielo.br The table below summarizes the antifungal activity of selected 1,4-naphthoquinone analogues against Candida species.

Table 1: Antifungal Activity of Selected 1,4-Naphthoquinone Analogues against Candida Species

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| 2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ) | Candida species | <1.56 - 6.25 | nih.gov |

| 2-chloro-3-((4-hydroxyphenyl)amino)naphthalene-1,4-dione | Candida albicans | 1.56 | nih.gov |

| Amino-1,4-naphthoquinone derivative | Candida albicans | 6.25 | scielo.br |

| Plumbagin | Candida albicans ATCC 10231 | 0.78 | scielo.br |

| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 | scielo.br |

Antiviral Activity

The antiviral potential of naphthoquinone derivatives has been explored against various viruses, including Poliovirus and, more recently, SARS-CoV-2.

A study on novel 1,4-naphthoquinone derivatives identified two compounds, 4c and 7a, that exhibited an inhibitory effect against the RNA-dependent RNA polymerase of poliovirus type 2 in infected HeLa cells. nih.gov This suggests that these compounds could interfere with the viral replication process. nih.gov

With the emergence of the COVID-19 pandemic, research has also focused on the activity of naphthoquinone analogues against SARS-CoV-2. The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and has become a key target for antiviral drug development. researchgate.net Molecular docking studies have indicated that certain naphthoquinones, such as juglone (B1673114) and its derivatives, can fit into the active site of the SARS-CoV-2 main proteinase, suggesting inhibitory potential. nih.gov One derivative, 2-acetyl-8-methoxy-1,4-naphthoquinone, showed strong interaction with the proteinase. nih.gov In vitro studies have confirmed that some juglone derivatives can inhibit SARS-CoV-2 Mpro with IC50 values in the nanomolar range. mdpi.com Furthermore, a shikonin (B1681659) derivative, 5,8-dimethyl shikonin oxime, also demonstrated inhibitory activity against SARS-CoV-2 Mpro. researchgate.net

While direct studies on this compound are limited, the broader research into its analogues indicates a promising area for the development of antiviral agents. The ability of these compounds to target key viral enzymes like RNA-dependent RNA polymerase and proteases underscores their potential therapeutic value. nih.govresearchgate.net

Antiparasitic and Antiprotozoal Activities

Analogues of this compound have demonstrated significant activity against a variety of parasites, including protozoa responsible for diseases like Chagas disease, malaria, and leishmaniasis. The incorporation of amino groups into the 1,4-naphthoquinone structure often leads to an increase in their antiparasitic activities. scielo.br

Activity against Protozoal Diseases (e.g., Trypanocidal activity against Trypanosoma cruzi)

Chagas disease, caused by the protozoan Trypanosoma cruzi, remains a significant health issue in Latin America. nih.govnih.govscilit.com Naphthoquinones have been identified as a promising class of compounds for the development of new treatments. nih.gov

Several studies have reported the trypanocidal activity of 2-amino-1,4-naphthoquinone derivatives. For instance, a series of 2-anilino-1,4-naphthoquinones showed potent activity against the epimastigote form of T. cruzi. nih.gov The mechanism of action of some naphthoquinones against T. cruzi is believed to involve the inhibition of enzymes like succinate (B1194679) cytochrome c reductase and damage to mitochondria. Other derivatives have been shown to inhibit trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress. nih.gov

A small library of 1,4-naphthoquinone derivatives was screened for their activity against T. cruzi, with several compounds showing higher activity than the standard drug, benznidazole. researchgate.net Specifically, a derivative designated as 1g, which contains a chlorine atom in the thiophenol benzene (B151609) ring, was identified as a promising candidate. scilit.commdpi.com Another study highlighted that 2-((8E,11Z)-heptadeca-8,11-dienyl)-3-hydroxynaphthalene-1,4-dione exhibited an IC50 of 7.8 µM against T. cruzi.

Table 2: Trypanocidal Activity of Selected 1,4-Naphthoquinone Analogues against Trypanosoma cruzi

| Compound/Derivative Series | Form of T. cruzi | Activity Metric | Result | Reference |

| 2-Anilino-1,4-naphthoquinones (Compound I) | Epimastigotes (Tulahuén strain) | IC50 | 1.72 µM | nih.gov |

| Aryloxy-naphthoquinones (Compound III) | Trypomastigotes (NINOA strain) | IC50 | 9.38 µM | nih.gov |

| 2-((8E,11Z)-heptadeca-8,11-dienyl)-3-hydroxynaphthalene-1,4-dione (9) | Not specified | IC50 | 7.8 µM | |

| 1,4-Naphthoquinone derivative (1g) | Trypomastigotes | More active than benznidazole | - | researchgate.netmdpi.com |

Antimalarial and Antileishmanial Properties

Analogues of this compound have also been investigated for their effectiveness against malaria and leishmaniasis.

Antimalarial Activity: The emergence of resistance to current antimalarial drugs has necessitated the search for new therapeutic agents. nih.gov Naphthoquinone derivatives have shown promise in this area. A study evaluating 1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives against a chloroquine-resistant strain of Plasmodium falciparum found that several compounds exhibited IC50 values below 5 µM. nih.gov Two compounds, in particular, were also partially active in an in vivo model against P. berghei. nih.gov The mechanism of action for these compounds appeared to involve causing significant damage to the cytoplasm and organelles of the parasite. nih.gov Another study on pentacyclic 1,4-naphthoquinone derivatives also reported activity against P. falciparum. scielo.br

Antileishmanial Activity: Leishmaniasis is another parasitic disease where new treatments are needed. nih.gov Several 2-N,N'-dialkylamino-1,4-naphthoquinone derivatives have been evaluated for their leishmanicidal activity. nih.gov Some of these compounds showed significant activity against both promastigote and amastigote forms of Leishmania chagasi and promastigotes of Leishmania amazonensis. nih.gov Notably, some derivatives were effective against the intracellular amastigote form without being toxic to host cells. nih.gov Hybrids of α- and β-lapachones with isonicotinoylhydrazone and phthalazinylhydrazone groups also demonstrated potent antileishmanial activity, with some derivatives being more active than the standard drug amphotericin B. scielo.org.co Additionally, two other naphthoquinones, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) and 2,3-dibromo-1,4-naphthoquinone, have shown promise as potential new drugs for visceral leishmaniasis. researchgate.net

Table 3: Antimalarial and Antileishmanial Activity of Selected 1,4-Naphthoquinone Analogues

| Compound/Derivative Series | Parasite | Activity Metric | Result | Reference |

| 1,2,3-Triazole-2-amino-1,4-naphthoquinone derivatives (Compounds 7, 8, 11) | Plasmodium falciparum (W2 strain) | IC50 | < 5 µM | nih.gov |

| β-lapachone hybrid (βACIL) | Leishmania amazonensis | IC50 | 0.044 µM | scielo.org.co |

| β-lapachone hybrid (βHDZ) | Leishmania amazonensis | IC50 | 0.023 µM | scielo.org.co |

| 2-N,N'-dialkylamino-1,4-naphthoquinone derivatives (1a, 1b, 1c, 1m) | Leishmania chagasi amastigotes | Significant activity | - | nih.gov |

Exploration of Other Pharmacological Effects

Beyond their antimicrobial and antiparasitic properties, analogues of this compound are being investigated for other potential therapeutic applications, including the management of blood sugar levels.

Hypoglycemic Potential

The search for new and safer medications for diabetes is ongoing due to the side effects associated with many current treatments. scielo.brnih.gov Naphthoquinones, known for their antioxidant properties, have emerged as potential candidates for diabetes therapy. nih.govscielo.br

A study focused on the hypoglycemic potential of novel 2-phenylamino-1,4-naphthoquinone derivatives, which included chloro, nitro, methyl, and bromo substitutions. nih.gov All the synthesized compounds demonstrated hypoglycemic activity in a rat model. scielo.brnih.gov The chloro-derivative was particularly potent, showing a reduction of about 43% in the mean blood glucose levels of the treated animals. scielo.brnih.gov The proposed mechanism for this hypoglycemic activity involves the electron-donating resonance effect of the chloro group, which stabilizes the imine form of the compound and may limit the generation of free radicals during its bioreduction. scielo.brnih.gov

While research in this area is still in its early stages, these findings suggest that 2-amino-1,4-naphthoquinone analogues could be a promising scaffold for the development of new hypoglycemic agents. Further studies are needed to optimize the structure of these compounds to enhance their drug-receptor interactions for better therapeutic outcomes in diabetes management. scielo.brnih.gov

Anti-inflammatory Properties

Recent studies have highlighted the potential of 1,4-naphthoquinone analogues as anti-inflammatory agents, primarily through the modulation of purinergic P2X7 receptors. nih.govmdpi.com These receptors are ion channels activated by ATP and are key players in the immune response, making them a therapeutic target for inflammatory diseases. nih.govmdpi.com

Synthetic 1,4-naphthoquinone thioglucoside derivatives, specifically compounds U-286 and U-548, have demonstrated the ability to suppress inflammatory processes in RAW 264.7 macrophage cells. nih.govmdpi.com Research indicates that these compounds inhibit ATP-induced calcium influx and the production of reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, they have been shown to decrease the activity of the COX-2 enzyme and reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cells. nih.govresearchgate.net These findings suggest that 1,4-naphthoquinones could be a promising foundation for the development of novel anti-inflammatory drugs that target P2X7 receptors. nih.govmdpi.com

Other studies have also pointed to the anti-inflammatory potential of various 1,4-naphthoquinone derivatives. For instance, derivatives of 3-halo- and 3-aryl-2-hydroxy-1,4-naphthoquinone (AN-03 and AN-04) and 2-amino-3-aryl-1,4-naphthoquinone (AD-4F) have been identified as effective inhibitors of P2X7 receptor functions. mdpi.com Embelin, a naturally occurring benzoquinone, has also been noted for its potent anti-inflammatory and antioxidant activities. mdpi.com

Table 1: Investigated Anti-inflammatory 1,4-Naphthoquinone Analogues and their Mechanisms

| Compound/Derivative | Cell Line | Key Findings |

|---|---|---|

| U-286 and U-548 | RAW 264.7 Macrophage Cells | Inhibit ATP-induced calcium influx and ROS production; Decrease COX-2 activity and release of TNF-α and IL-1β. nih.govresearchgate.net |

| AN-03 and AN-04 | Various Cell Cultures | Inhibit P2X7 receptor functions. mdpi.com |

| AD-4F | Not Specified | Effective inhibitor of P2X7 receptor functions. mdpi.com |

| Embelin | Not Specified | Potent anti-inflammatory and antioxidant activity. mdpi.com |

Neuroprotective Activity

The neuroprotective effects of 1,4-naphthoquinone derivatives have been investigated in the context of neurodegenerative diseases like Parkinson's. nih.gov In vitro models using paraquat (B189505) and 6-hydroxydopamine (6-OHDA) to induce neurotoxicity in Neuro-2a neuroblastoma cells have been instrumental in these studies. nih.gov

A screening of a library of natural and synthetic 1,4-naphthoquinones identified ten compounds that could protect neuronal cells from the cytotoxic effects of both neurotoxins. nih.gov The five most active of these compounds were found to significantly protect nonspecific esterase activity, defend cell biomembranes from lytic destruction, and normalize the cell cycle. nih.gov The protective actions of these compounds are linked to the suppression of oxidative stress, a decrease in the production of reactive oxygen species and nitric oxide, and the normalization of mitochondrial function, including the restoration of the mitochondrial membrane potential. nih.gov

It is suggested that the neuroprotective activity of these 1,4-naphthoquinone analogues is due to their strong antioxidant and free-radical scavenging properties. nih.gov The physicochemical properties of these molecules, such as hydrophobicity, polarity, charge, and shape, are considered to be of decisive importance in their biological activity. nih.gov

Table 2: Neuroprotective Effects of 1,4-Naphthoquinone Analogues in an In Vitro Model of Neurotoxicity

| Compound Class | Cell Line | Neurotoxins | Key Protective Mechanisms |

|---|---|---|---|

| 1,4-Naphthoquinones | Neuro-2a Neuroblastoma | Paraquat and 6-OHDA | Suppression of oxidative stress; Decreased ROS and nitric oxide production; Normalization of mitochondrial function; Restoration of mitochondrial membrane potential. nih.gov |

Pesticidal and Molluscicidal Activities

1,4-Naphthoquinone analogues have demonstrated significant potential as pesticidal and molluscicidal agents. nih.govnih.gov These compounds are being explored for the control of disease vectors such as Aedes aegypti mosquito larvae, which transmit dengue and Zika, and the mollusk Biomphalaria glabrata, the primary vector for schistosomiasis in Brazil. nih.govnih.gov

A study investigating the structure-activity relationships of 1,4-naphthoquinones against Aedes aegypti larvae revealed that modifications at the C-2, C-5, and C-8 positions are crucial for their larvicidal activity. nih.gov Notably, the presence of chlorine substituents at the C-2 position significantly increased larval mortality, while 2-hydroxy and 2-methoxy groups were less effective. nih.gov Two promising compounds, 1 and 4a, showed significant efficacy against both pyrethroid-susceptible and permethrin-resistant strains of Ae. aegypti. nih.gov

In the context of molluscicidal activity, a series of nih.govnih.govnaphthoquinone derivatives were evaluated against Biomphalaria glabrata. nih.govscielo.brscielo.br It was generally observed that derivatives with non-polar substituents exhibited the highest molluscicidal activities. nih.govscielo.brscielo.br Out of seventeen compounds tested, nine showed potential as molluscicidal agents, with toxicity levels below the 100 µg/mL threshold set by the World Health Organization. nih.govscielo.brscielo.br Studies on lapachol (B1674495) and nor-lapachol derivatives indicated that compounds with more polar groups attached to the nitrogen atom generally had lower molluscicidal activity. scielo.brscielo.br

Table 3: Pesticidal and Molluscicidal Activity of 1,4-Naphthoquinone Analogues

| Target Organism | Compound/Derivative | Key Findings |

|---|---|---|

| Aedes aegypti larvae | 2-Chloro-1,4-naphthoquinone derivatives | Significantly increased larval mortality. nih.gov |

| Aedes aegypti larvae | Compounds 1 and 4a | Effective against both pyrethroid-susceptible and permethrin-resistant strains. nih.gov |

| Biomphalaria glabrata | 1,4-Naphthoquinone derivatives with non-polar substituents | Highest molluscicidal activities. nih.govscielo.brscielo.br |

| Biomphalaria glabrata | Lapachol and nor-lapachol derivatives with polar groups | Lower molluscicidal activities. scielo.brscielo.br |

Molecular Mechanisms of Action for 2 Octadecylamino 1,4 Naphthoquinone Analogues

Redox Cycling and Reactive Oxygen Species (ROS) Generation

The 1,4-naphthoquinone (B94277) scaffold is a key player in the generation of reactive oxygen species (ROS) through a process known as redox cycling. nih.gov This process involves the repetitive reduction of the quinone to a semiquinone or hydroquinone, followed by its re-oxidation by molecular oxygen. nih.gov This cyclic reaction produces superoxide (B77818) radicals and other ROS, which can significantly disrupt cellular homeostasis. nih.govnih.gov

Under aerobic conditions, one-electron reductions are predominant, leading to the formation of highly reactive semiquinone free radicals. nih.gov This is often facilitated by enzymes such as cytochrome P450 reductase. nih.gov Alternatively, two-electron reductions can occur, which may lead to inactivation through processes like glucuronidation or sulfation, or conversion into an alkylating intermediate. nih.gov

The excessive production of ROS by 2-octadecylamino-1,4-naphthoquinone analogues overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. nih.govnih.gov This imbalance results in widespread cellular damage. ROS can directly oxidize and damage crucial macromolecules, including lipids, proteins, and nucleic acids. nih.gov

Oxidative damage to DNA is a significant consequence, with the potential to cause mutations and strand breaks. researchgate.net For instance, the hydroxyl radical, a highly reactive ROS, is known to react with deoxyguanosine, forming 8-hydroxy-2'-deoxyguanosine, a biomarker for oxidative stress and carcinogenesis. nih.gov The accumulation of such damage can trigger apoptotic cell death. mdpi.com Some naphthoquinones have been shown to be highly cytotoxic, leading to a strong induction of ROS formation and depletion of cellular glutathione, a key antioxidant. researchgate.net

Interaction with Key Biomolecules

Beyond the induction of oxidative stress, this compound analogues can directly interact with and modify essential biomolecules, further contributing to their biological effects.

The planar aromatic structure of the naphthoquinone ring allows these compounds to insert themselves between the base pairs of DNA, a process known as intercalation. nih.gov This interaction can disrupt the normal structure and function of DNA, interfering with processes like replication and transcription. nih.gov Some intercalators can lead to significant structural rearrangements in the DNA, creating a "molecular lock" that combines high affinity with slow kinetics. nih.gov

Furthermore, naphthoquinones can act as alkylating agents. nih.gov They possess an α,β-unsaturated carbonyl system that can react with nucleophiles, such as the thiol groups in proteins and the amine groups in DNA bases, through a Michael addition reaction. nih.gov This covalent modification, or alkylation, of DNA can lead to the formation of adducts, causing mutations, cross-linking of DNA strands, and strand breaks, ultimately inhibiting DNA replication. nih.gov Bifunctional alkylating agents are noted to be more cytotoxic than their monofunctional counterparts. nih.gov

The electrophilic nature of the 1,4-naphthoquinone core also makes it reactive towards nucleophilic residues in proteins, particularly cysteine and lysine. nih.govnih.gov This can lead to the covalent modification and altered function of various proteins and enzymes. nih.gov

For example, 1,4-naphthoquinone has been identified as a dual inhibitor of two key enzymes in the bacterial fatty acid biosynthesis pathway (FAS II), specifically FabD (Malonyl-CoA:ACP transacylase) and FabZ (β-hydroxyacyl-ACP dehydratase). nih.gov The binding of the naphthoquinone to these enzymes was found to be non-competitive and induced conformational changes in their secondary and tertiary structures. nih.gov Such interactions can disrupt critical metabolic pathways within the cell.

Modulation of Cellular Signaling Pathways and Molecular Targets

The biological activity of this compound analogues extends to the modulation of complex cellular signaling networks that govern cell fate.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. nih.gov Its overexpression is implicated in many cancers. nih.gov Several 1,4-naphthoquinone derivatives have been shown to act as inhibitors of the EGFR signaling pathway. nih.govnih.gov

The mechanism of inhibition can involve direct binding to the EGFR. Molecular docking studies have suggested that these compounds can fit into the ATP-binding pocket of the EGFR's kinase domain. nih.gov For instance, the oxygen atom of the naphthoquinone ring can form hydrogen bonds with key amino acid residues like Aspartic acid 831 and Threonine 830 within the receptor. nih.gov By blocking the EGFR signaling cascade, these compounds can inhibit downstream pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for oncogenesis. nih.gov Interestingly, some naphthoquinone derivatives have been found to induce autophagy by promoting the recycling of EGFR, leading to the activation of the EGFR signal pathway in a manner that results in cell death. nih.gov

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is a critical nuclear enzyme that modulates the topological state of DNA, playing an essential role in processes like DNA replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptotic cell death in cancer cells. Several 1,4-naphthoquinone derivatives have been identified as inhibitors of Topo II. nih.gov

The mechanism often involves a bifunctional interaction where the compound associates with both DNA and the Topo II enzyme, stabilizing the Topo II-DNA cleavage complex. nih.gov This prevents the re-ligation of the DNA strands, generating toxic intermediates that are lethal to the cell. nih.gov In a study focused on novel 2-amino-1,4-naphthoquinone hybrids, molecular docking and dynamics simulations were performed to investigate the interactions between these compounds and the human ATP binding domain of the Topo IIα protein, suggesting this as a probable mechanism of action. nih.gov For instance, compounds 5b (4-nitro-benzyl-) and 5k (4-bromo-benzyl-) were found to induce apoptosis, and their interaction with Topo IIα was explored through these in silico models. nih.gov

Regulation of Tumor Suppressor p53

The tumor suppressor protein p53 is a central regulator of cell cycle arrest, DNA repair, and apoptosis in response to cellular stress, including DNA damage. Its inactivation is a common event in human cancers. Certain 1,4-naphthoquinone derivatives have been shown to exert their anticancer effects by modulating the p53 pathway. nih.govnih.gov The development of anticancer drugs based on the naphthoquinone scaffold has included strategies focused on the regulation of tumor suppressor p53. nih.govmdpi.com

One of the indirect ways naphthoquinone analogues can influence p53 is through their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is known to bind to and protect a range of proteins, including p53, from proteasomal degradation. nih.govnih.gov By influencing NQO1 activity, these compounds can potentially alter the stability and function of p53, thereby contributing to their cytotoxic effects.

NAD(P)H-quinone Oxidoreductase (NQO1) Inhibition

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a dual role in the metabolism of quinones. Its primary function is detoxification, catalyzing the two-electron reduction of quinones to less reactive hydroquinones, which bypasses the formation of reactive oxygen species (ROS) associated with one-electron reduction. nih.govnih.gov However, this bioreduction can also be a bioactivation step. Depending on the stability of the resulting hydroquinone, it can auto-oxidize, leading to significant oxidative stress, or rearrange to form reactive electrophiles. nih.gov

Some 1,4-naphthoquinones are reported to be selective inhibitors of NQO1 signaling pathways. nih.gov Conversely, other 2-hydroxy and 2-amino-1,4-naphthoquinone derivatives can be activated by NQO1, where minor structural changes can significantly modify the extent of toxicity and the target site. nih.gov This complex relationship indicates that the interaction between NQO1 and naphthoquinone analogues is highly structure-dependent, leading to either chemoprotection or enhanced cytotoxicity.

STAT3 and NF-κB Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that regulate genes involved in tumor cell proliferation, survival, angiogenesis, and inflammation. Their constitutive activation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov

Analogues of 2-amino-1,4-naphthoquinone have been developed as potent inhibitors of these pathways. nih.govnih.gov For example, a series of novel 2-amino-1,4-naphthoquinone amide-oxime derivatives were identified as dual inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1) and STAT3. nih.govnih.gov The representative compound, NK3 , demonstrated a strong binding affinity to STAT3 and effectively suppressed its nuclear translocation in cancer cells. nih.govnih.gov

Similarly, the naphthoquinone derivative NSC 95397 has been reported to inhibit IκB kinases α/β (IKKα/β), which are critical upstream activators of the NF-κB pathway. nih.gov

Table 1: STAT3 Inhibition by Naphthoquinone Analogue NK3

| Compound | Target | Assay | Activity |

|---|---|---|---|

| NK3 | STAT3 | Surface Plasmon Resonance (SPR) | Strong, dose-dependent binding affinity nih.gov |

| NK3 | STAT3 | Immunofluorescence | Suppressed nuclear translocation of STAT3 nih.gov |

Mitogen-Activated Protein Kinase Kinase 7 (MKK7) Inhibition

Mitogen-activated protein kinase kinase 7 (MKK7), also known as MAP2K7, is a dual-specificity kinase that activates the c-Jun NH2-terminal protein kinase (JNK) in response to stress signals. frontiersin.org The MKK7-JNK pathway is implicated in various cellular processes, and its inhibition represents a potential therapeutic strategy. nih.govfrontiersin.org

The 1,4-naphthoquinone scaffold has proven to be suitable for the development of MKK7 inhibitors. nih.gov Research into derivatives has shown that modifications at the C2 and C3 positions are critical for binding activity. A study synthesizing various 1,4-naphthoquinones found that Compound 7 (3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid) exhibited a high binding affinity for MKK7. nih.govnih.gov Another derivative, 22e , which contains a phenylamino (B1219803) side chain, was found to be a selective inhibitor of MKK7 over the related kinase MKK4. nih.govnih.gov

Table 2: MKK7 Binding Affinity of Naphthoquinone Analogues

| Compound | MKK7 Binding Affinity (Kd) | Reference |

|---|---|---|

| Compound 7 | 230 nM | nih.govnih.gov |

| NSC 95397 | 1.1 μM | nih.govnih.gov |

| Compound 22e | 1.9 μM | nih.gov |

Cell Division Cycle 25 (Cdc25) Phosphatase Inhibition

Cell division cycle 25 (Cdc25) phosphatases (isoforms A, B, and C) are essential regulators of the cell cycle. nih.gov They activate cyclin-dependent kinase (CDK) complexes by removing inhibitory phosphate (B84403) groups, thereby driving transitions between cell cycle phases. nih.govmdpi.com Overexpression of Cdc25A and Cdc25B is observed in numerous human cancers, making them attractive targets for anticancer drug development. nih.govresearchgate.net

Quinone derivatives are among the most potent classes of Cdc25 inhibitors. nih.gov Numerous studies have described the synthesis and evaluation of 1,4-naphthoquinone analogues that inhibit Cdc25 phosphatases with high efficacy. researchgate.netnih.gov For example, NSC 95397 and its hydroxylated derivatives, monohydroxyl-NSC 95397 and dihydroxyl-NSC 95397 , are potent inhibitors of Cdc25s. researchgate.net These compounds can induce the inhibitory tyrosine phosphorylation of CDKs, the direct targets of Cdc25. researchgate.net The inhibitory activity of these compounds often correlates with their cytotoxicity against cancer cell lines. nih.govnih.gov

Table 3: Inhibitory Activity of Naphthoquinone Analogues against Cdc25 Phosphatases

| Compound | Cdc25A IC50 | Cdc25B IC50 | Reference |

|---|---|---|---|

| Plumbagin | 2.8 μM | 1.3 μM | nih.gov |

| NSC 95397 (Compound 4) | 3.2 μM | 1.2 μM | nih.gov |

| Cpd-5 | 5 µM | 2 µM | mdpi.com |

| Compound 22f | 1.7 μM | 2.1 μM | nih.gov |

G protein-coupled Receptor 55 (GPR55) Inverse Agonism

G protein-coupled receptor 55 (GPR55) has been identified as a receptor for certain bioactive lipids, including lysophosphatidylinositol (LPI). nih.govacs.org It is implicated in various physiological and pathological processes, including cancer cell proliferation. nih.gov While sometimes referred to as a putative cannabinoid receptor, its pharmacology is complex and distinct from classical CB1 and CB2 receptors. acs.orguniprot.org

The 1,4-naphthoquinone scaffold has been explored for developing new GPR55 ligands. A study aimed at identifying antiproliferative agents for triple-negative breast cancer designed and synthesized a series of 1,4-naphthoquinones with various amine substituents at the C2 position. nih.gov Among these, compounds 2a and 3a (bearing cyclic amine moieties) were found to inhibit the proliferation of MDA-MB-231 cells, and compound 3a was profiled as a ligand for GPR55. nih.gov While the prompt specifies inverse agonism, the direct research on this compound analogues primarily identifies them as ligands or antagonists. However, the concept of inverse agonism at GPR55 has been established for other ligands like certain endocannabinoids, suggesting that naphthoquinone derivatives could potentially function through such a mechanism, which involves reducing the constitutive activity of the receptor. nih.gov

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Inhibition

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, has emerged as a significant target for various therapeutic agents, including certain naphthoquinone derivatives. Research has demonstrated that analogues of this compound can act as inhibitors of GAPDH.

A notable example is the covalent inhibition of GAPDH by 2-phenoxy-1,4-naphthoquinone, a compound structurally related to the 2-amino-1,4-naphthoquinones. Studies have confirmed that this molecule forms a covalent bond with the catalytic cysteine residue within the active site of GAPDH. researchgate.netresearchgate.net This covalent modification is proposed to occur through a phenolate (B1203915) displacement mechanism, leading to the inactivation of the enzyme. researchgate.netresearchgate.net The inhibition of GAPDH disrupts the glycolytic pathway, a critical process for energy production, particularly in rapidly proliferating cells and certain pathogens.

While the inhibition is not always highly selective between GAPDH from different organisms, variations in inactivation rates have been observed, suggesting that structural and electrostatic differences in the active sites could be exploited for the design of more targeted inhibitors. researchgate.net The selectivity of 2-phenoxy-1,4-naphthoquinone for GAPDH over other cysteine-dependent enzymes has also been noted, highlighting its potential as a starting point for the development of novel therapeutic agents. researchgate.net

RNA-Dependent RNA Polymerase Inhibition

RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development. rsc.orgjst.go.jp While numerous compounds have been investigated as RdRp inhibitors, there is currently no direct scientific evidence from the reviewed literature to suggest that this compound or its close analogues inhibit this enzyme. The primary mechanisms of action identified for this class of compounds are centered on other cellular targets.

Mitochondrial Damage

The mitochondria, as the powerhouse of the cell, are a frequent target of cytotoxic compounds. The 1,4-naphthoquinone scaffold is well-known for its ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). nih.gov This overproduction of ROS can induce oxidative stress, a condition that can cause significant damage to cellular components, including the mitochondria. nih.gov The accumulation of ROS can lead to the depolarization of the mitochondrial membrane, disruption of normal mitochondrial function, and ultimately trigger apoptotic cell death. nih.gov

However, the interaction of 1,4-naphthoquinone derivatives with mitochondria can be complex. In some contexts, these compounds have been observed to have a protective effect. For instance, in models of neurotoxicity, certain 1,4-naphthoquinones have been shown to restore normal mitochondrial function and regain the mitochondrial membrane potential after exposure to toxins. nih.gov This suggests that the ultimate effect on mitochondria may be dependent on the specific compound, its concentration, and the cellular environment.

Metal Chelation

The ability of a molecule to bind to metal ions, known as metal chelation, is a significant factor in its biological activity. Metal ions, particularly iron, play critical roles in various cellular processes, including the generation of reactive oxygen species through Fenton-type reactions. acs.org Chelating agents can sequester these metal ions, thereby reducing their reactivity and mitigating oxidative damage.

Structure Activity Relationship Sar Studies of 2 Octadecylamino 1,4 Naphthoquinone Derivatives

Impact of Substituent Type and Position on Biological Potency

The type and location of chemical groups attached to the 1,4-naphthoquinone (B94277) scaffold are critical determinants of biological activity. Modifications at the C2 and C3 positions, as well as on the fused benzene (B151609) ring, can dramatically alter a compound's potency against various biological targets.

Influence of Amino and Amide Group Characteristics

The amino group at the C2 position is a common feature in many biologically active 1,4-naphthoquinones and serves as a key anchor point for further chemical modification. The characteristics of this group and its derivatives, such as amides, significantly modulate biological outcomes.

The introduction of an amide structure is a notable strategy, as it can increase the polarity and solubility of the drug candidates. mdpi.com More importantly, the pharmacological effects can be greatly improved due to the potential for enhanced interactions between the molecule and its biological targets. mdpi.com For instance, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated potent cytotoxic activity against several cancer cell lines, with some compounds proving more potent than the standard chemotherapeutic drug cisplatin (B142131) against specific lines like MDA-MB-231 and HT-29. nih.govresearchgate.net The reactivity of the amino group itself is influenced by the quinone core, giving it an "amide-like" character which can direct the course of further chemical reactions. researchgate.net

The nature of the substituent attached to the amino group is also crucial. The activity of substituted anilino-naphthoquinones is associated with their redox properties, which can be fine-tuned by substituents on the aromatic ring of the anilino group, thereby modifying biological activity. nih.gov Studies have also explored linking two 1,4-naphthoquinone units via a diamine bridge, with the length of the connecting chain influencing the molecule's ability to inhibit enzymes like glutathione-S-transferase.

Effects of Halogenation (e.g., Chlorine, Fluorine)

The introduction of halogen atoms, particularly chlorine, has been shown to be a powerful strategy for enhancing the biological potency of 1,4-naphthoquinone derivatives. Structure-activity relationship (SAR) studies have consistently demonstrated that halogenation can lead to a significant increase in activity against various targets.

For example, the presence of a chlorine group at the C3 position of the naphthoquinone ring is considered essential for potent antifungal activity. researchgate.netsciforum.net The compound 2-hydroxy-3-chloro-1,4-naphthoquinone exhibited powerful antifungal effects, with a minimum inhibitory concentration (MIC) significantly lower than the clinical antifungal drug clotrimazole (B1669251) against certain strains of Candida albicans. researchgate.netsciforum.net Similarly, other chlorinated derivatives have shown promising activity. researchgate.netsciforum.net

This enhancement is not limited to antifungal agents. In a study on glutathione-S-transferase (GST) inhibitors, a chlorinated derivative was identified as the most potent inhibitor in the series. biointerfaceresearch.com This increased activity was linked to the electron-withdrawing nature of the chlorine atom. biointerfaceresearch.com Furthermore, fluorosulfate (B1228806) derivatives, created through the functionalization of hydroxyl groups, have also demonstrated pronounced cytotoxic effects against various cancer cell lines, often exceeding the potency of cisplatin. mdpi.com

The position of the halogen is critical. While a fluorine atom at the C3 position showed good antibacterial activity, moving it to the C4 position resulted in a threefold decrease in activity. nih.gov This highlights the precise structural requirements for optimal biological interaction.

Significance of Hydroxyl and Alkoxy Groups

Hydroxyl (-OH) and alkoxy (-OR) groups are key functional groups that can significantly influence the biological profile of 1,4-naphthoquinone derivatives. Their position on the naphthoquinone ring system is a critical factor in determining their effect on potency.

The presence of a hydroxyl group at the C5 position, as seen in naturally occurring compounds like juglone (B1673114), is often associated with enhanced bioactivity. nih.gov Shikonin (B1681659) derivatives, which feature hydroxyl groups at both the C5 and C8 positions, exhibit low micromolar and even sub-micromolar potency against acute myeloid leukemia (AML) cell lines. nih.gov The replacement of the hydroxyl group in lawsone (2-hydroxy-1,4-naphthoquinone) with an alkoxy group is another important modification, with some 2-O-alkyl derivatives showing high cytotoxicity towards cancer cells. nih.gov

However, the contribution of a hydroxyl group is context-dependent. In one study, while 2-hydroxy-3-chloro-1,4-naphthoquinone was a potent antifungal agent, replacing the 2-hydroxy group with a bulky substituent led to a considerable decrease in activity. researchgate.netsciforum.net This suggests that for certain activities, a small substituent at the C2 position is preferred. Similarly, another study found that 2-hydroxy and 2-methoxy groups were less effective than a chlorine substituent in conferring larvicidal activity.

The table below illustrates the impact of different substituents on the antifungal activity against C. albicans.

| Compound Name | Substituent at C2 | Substituent at C3 | MIC (µg/mL) vs C. albicans ATCC10231 |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | -OH | -Cl | 1 |

| 2-(N-acetyl)-acetamido-3-chloro-1,4-napthoquinone | -(N-acetyl)-acetamido | -Cl | 8 |

| 2-ethylcarboxamido-3-chloro-1,4-naphthoquinone | -NHCOEt | -Cl | 4 |

| Clotrimazole (Reference) | N/A | N/A | 8 |

| Data sourced from multiple studies. researchgate.netsciforum.net |

Role of Electron-Donating and Electron-Withdrawing Groups

Generally, the introduction of EWGs tends to enhance cytotoxic and antimicrobial activities. For instance, attaching anilino groups with electron-withdrawing nitro groups to the 1,4-naphthoquinone core can lead to potent derivatives. mdpi.com The presence of a chlorine atom, a classic EWG, is frequently linked to increased antifungal and enzymatic inhibitory activity. researchgate.netsciforum.net This effect is attributed to the increased electrophilic character of the quinone system, making it more susceptible to nucleophilic attack by biological targets. nih.gov

Conversely, the role of EDGs can be more varied. In some contexts, EDGs like methoxy (B1213986) groups can be part of highly active compounds, such as shikonin derivatives which also possess hydroxyl EDGs. nih.gov However, in other cases, EDGs may lead to decreased activity compared to their electron-withdrawing counterparts. For example, in a series of tyramine (B21549) oxidase inhibitors, EDGs on an attached phenyl ring increased potency, while EWGs decreased it, highlighting the specific requirements of the target enzyme. nih.gov The interplay between the electron-donating amino group at C2 and other substituents is therefore critical in fine-tuning the molecule's electronic properties for a desired biological effect. sphinxsai.com

Correlation of Structural Features with Specific Mechanistic Pathways

The specific arrangement of functional groups on the 1,4-naphthoquinone framework not only determines the potency of the derivatives but also dictates their primary mechanism of action. Different structural motifs can steer the molecule to interact with distinct cellular targets and trigger different death pathways in cancer cells.

Several mechanistic pathways have been identified for this class of compounds:

Induction of Apoptosis: This is a common mechanism for many cytotoxic naphthoquinones. nih.govnih.gov For example, 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to induce apoptosis, a form of programmed cell death, which was confirmed by morphological changes in cancer cells. nih.govresearchgate.net The compound 2-hydroxy-3-farnesyl-1,4-naphthoquinone also efficiently induces apoptosis and causes cell cycle arrest in the S phase in colon cancer cells. nih.gov

Generation of Reactive Oxygen Species (ROS): The quinone structure is redox-active and can participate in cellular electron transfer reactions, leading to the formation of ROS. nih.gov This oxidative stress can damage mitochondria, DNA, and other cellular components, ultimately causing cell death. nih.govnih.gov This mechanism is a key part of the anti-leukemia activity of many naphthoquinones. nih.gov

Enzyme Inhibition: Specific structural features can direct these derivatives to inhibit key enzymes. Halogenated derivatives have been identified as potent inhibitors of glutathione-S-transferase (GST). biointerfaceresearch.com Other derivatives have been designed to target cyclooxygenase-2 (COX-2) or topoisomerase. nih.govnih.gov

Induction of Autophagy: In a distinct mechanism, certain 2-amino-1,4-naphthoquinone derivatives have been found to induce autophagy, a cellular recycling process, by promoting the recycling of the epidermal growth factor receptor (EGFR). mdpi.comnih.gov This finding opens up different avenues for therapeutic intervention compared to the more common apoptosis-inducing derivatives.

The table below summarizes how different structural features correlate with specific biological mechanisms.

| Structural Feature | Associated Mechanistic Pathway |

| Benzamide moiety at C2 | Induction of Apoptosis, Cell Cycle Arrest nih.govresearchgate.net |

| Lipophilic terpenyl group at C3 | Induction of Apoptosis, S-phase Cell Cycle Arrest nih.gov |

| Redox-active quinone core | Generation of Reactive Oxygen Species (ROS), Mitochondrial Damage nih.govnih.gov |

| Chlorination | Inhibition of Glutathione-S-transferase (GST) biointerfaceresearch.com |

| Specific di-amino substitution | Induction of Autophagy via EGFR pathway mdpi.comnih.gov |

| 5,8-dihydroxy substitution | Down-regulation of Bcl-2, Topoisomerase inhibition nih.gov |

Pharmacophore Identification for Targeted Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. Identifying the pharmacophore for 2-octadecylamino-1,4-naphthoquinone derivatives is crucial for the rational design of new compounds with improved potency and selectivity.

Studies have revealed that the 1,4-naphthoquinone core is a fundamental component of the pharmacophore for anticancer activity, serving as a scaffold for various substitutions that fine-tune its interaction with biological targets. nih.gov The activity of many derivatives is linked to the redox properties of this quinone system. nih.gov

For specific targets, more detailed pharmacophores have been proposed:

For cytotoxic activity mediated through apoptosis, a key pharmacophore consists of the 1,4-naphthoquinone nucleus linked at the C2 position to an amino-benzamide group. nih.govresearchgate.net

In derivatives targeting COX-2, phenyl and 4-hydroxyphenylamino substituents attached to the naphthoquinone ring have been identified as important pharmacophoric elements that mediate cytotoxicity. nih.gov

For potent antifungal activity, the essential features include the 1,4-naphthoquinone ring with a chlorine atom at the C3 position and a small substituent, such as a hydroxyl group, at the C2 position. researchgate.netsciforum.net

The nature of the substituent at the C2 position is a critical modulator of activity. The amino group itself, often part of an anilino or similar structure, allows for precise modification of the molecule's electronic properties, which is key to its interaction with biomolecules. nih.gov The ability of these compounds to chelate metal ions, facilitated by nitrogen and oxygen atoms, may also be an important feature of their pharmacophore for certain activities. nih.gov

Computational and Theoretical Investigations of 2 Octadecylamino 1,4 Naphthoquinone and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the basis of molecular recognition and is widely used in structure-based drug design.

Prediction of Binding Modes with Proteins

Molecular docking simulations have been extensively used to predict how 1,4-naphthoquinone (B94277) derivatives, including those with amino side chains analogous to 2-Octadecylamino-1,4-naphthoquinone, interact with various protein targets implicated in disease.

Epidermal Growth Factor Receptor (EGFR): Anilino-1,4-naphthoquinone derivatives, which are structurally similar to this compound, have been identified as potent EGFR inhibitors. mdpi.com Molecular docking studies have shown that these compounds can occupy the ATP-binding pocket of EGFR. The binding is stabilized by a combination of forces, including van der Waals forces, hydrogen bonds, and various alkyl and π-π interactions. mdpi.com For instance, docking studies revealed that the quinone oxygen atoms can form crucial hydrogen bonds with residues like Met769 and Thr830 in the EGFR binding site. mdpi.com The primary force driving the complexation is often the van der Waals force, but specific substitutions on the amino-linked phenyl ring can introduce additional interactions, such as alkyl interactions with residues like A743, K745, M766, and L788, enhancing inhibitory potency. mdpi.com

Mitogen-activated Protein Kinase Kinase 7 (MKK7) and Cell Division Cycle 25 (Cdc25): The 1,4-naphthoquinone scaffold is a key feature in inhibitors of both MKK7 and Cdc25, two enzymes involved in cell signaling and tumorigenesis. acs.org Docking studies on naphthoquinone derivatives, including those with phenylamino (B1219803) side chains, have provided insights into their binding modes. For MKK7, simulations predict that the quinone oxygen atoms form hydrogen bonds with the backbone NH of Met215 and the SH group of Cys276. acs.org In the case of Cdc25B, the binding site is located near the catalytically essential Cys473, and docking simulations help to understand the orientation and hydrogen bonding interactions that contribute to inhibitory activity. acs.orgnih.gov These studies highlight that even small modifications to the substituents at the 2- and 3-positions of the naphthoquinone core can significantly affect binding activity. acs.org

GPR55 (G protein-coupled receptor 55): GPR55 has emerged as a target in triple-negative breast cancer. A series of 1,4-naphthoquinones with various cyclic and aliphatic amines at the C2 position have been designed and evaluated as antiproliferative agents. acs.orgnih.gov Molecular docking studies supported the hypothesis that these compounds bind to GPR55, with some acting as inverse agonists. nih.govnih.gov These computational models are crucial in guiding the synthesis of new derivatives with improved affinity and efficacy for this challenging receptor target. acs.orgnih.gov

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a primary target for antiviral drug development due to its critical role in viral replication. nih.govnih.govfrontiersin.org Virtual screening and molecular docking have been employed to identify 1,4-naphthoquinone derivatives as potential inhibitors of Mpro. nih.gov These computational studies help in understanding the structural and electronic features that could lead to the design of effective lead molecules. nih.gov Docking simulations predict the binding poses of these compounds within the active site of Mpro, identifying key interactions with catalytic residues like Cys145. nih.govfrontiersin.org

| Protein Target | Key Interacting Residues (Predicted) | Significance of Interaction | Reference |

|---|---|---|---|

| EGFR | Met769, Thr830, A743, K745, M766, L788 | Inhibition of ATP binding, blocking kinase activity. | mdpi.commdpi.com |

| MKK7 | Met215, Cys276, Lys165, Asp277 | Inhibition of kinase activity, disruption of cell signaling. | acs.org |

| Cdc25B | Cys473, Tyr428 | Inhibition of phosphatase activity, causing cell cycle arrest. | acs.orgnih.gov |

| GPR55 | Binding site residues (specifics vary with model) | Inverse agonism, antiproliferative effects in cancer. | nih.govnih.gov |

| SARS-CoV-2 Mpro | Cys145, His41 | Inhibition of viral polyprotein processing, blocking replication. | nih.govnih.gov |

Prediction of Biological Activity Spectra

Predicting the full range of biological activities for a compound is a significant challenge in drug discovery. Computational tools have been developed to forecast these "biological activity spectra" from a molecule's chemical structure, helping to identify potential therapeutic applications and off-target effects early in the research process.

Use of Predictive Software (e.g., PASS program)

Software like PASS (Prediction of Activity Spectra for Substances) is designed to predict a wide array of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities, based solely on a compound's 2D structural formula. kneopen.com

The PASS algorithm is based on the analysis of structure-activity relationships for a large training set of known biologically active compounds. It uses descriptors to represent the molecule's structure and employs a Bayesian approach to estimate the probability that a new compound will be active or inactive for a particular biological effect. kneopen.com

For a compound like this compound, a PASS prediction would generate a list of potential biological activities with corresponding probabilities (Pa for "probability to be active" and Pi for "probability to be inactive"). This allows researchers to:

Identify new therapeutic uses: The predicted spectrum might reveal unexpected activities, suggesting new avenues for research.

Prioritize screening efforts: Compounds with a high probability for a desired activity can be prioritized for in vitro or in vivo testing.

Anticipate side effects: Predictions of undesirable activities can help in early-stage safety assessments.

The accuracy of PASS predictions has been reported to be high, making it a valuable tool for finding and optimizing new lead compounds.

Quantum Chemical Calculations

Quantum chemical calculations provide a deep understanding of the electronic structure and properties of molecules. These methods are used to calculate various molecular descriptors that can be correlated with experimental biological activity.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Indices

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 1,4-naphthoquinone derivatives, DFT calculations are used to determine a range of electronic properties and reactivity indices, including:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov